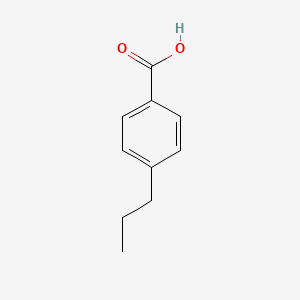

4-Propylbenzoic acid

Description

Liquid Crystalline Materials Development

The development of liquid crystalline materials has significantly benefited from the incorporation of 4-propylbenzoic acid. It is recognized as a key component in the synthesis of liquid crystal monomers and their subsequent esters. hongjinchem.comchembk.comcymitquimica.com

This compound is utilized as a fundamental monomer in the creation of liquid crystals. hongjinchem.comhongjinchemical.com Its molecular structure provides the necessary rigidity and linearity that are prerequisites for forming mesophases, the hallmark of liquid crystals. Research has shown that benzoic acid derivatives, including this compound, can be used to fabricate thin films of liquid crystals. jst.go.jp In some instances, it has been found to stabilize the nematic phase of other liquid crystalline compounds like 4-propoxybenzoic acid. jst.go.jp

The synthesis of liquid crystal esters often involves this compound as a precursor. ossila.com For example, 4-pentylphenyl 4-propylbenzoate, a nematic liquid crystal, is synthesized from this compound. ossila.com The synthesis of such esters is a critical step in developing materials for applications like liquid-crystal displays (LCDs). ossila.com The characterization of these esters confirms their liquid crystalline properties, which are essential for their function in electro-optical devices.

| Liquid Crystal Ester | Precursor | Liquid Crystal Phase | CAS Number |

| 4-Pentylphenyl 4-propylbenzoate | This compound | Nematic | 50649-60-0 |

This table highlights a specific liquid crystal ester derived from this compound.

Liquid crystal systems that incorporate derivatives of this compound exhibit specific electro-optical characteristics. For instance, the nematic liquid crystal 4-pentylphenyl 4-propylbenzoate demonstrates two distinct relaxation times in its nematic phase, which is a characteristic of the Cole–Davidson model. ossila.com These relaxation times are indicative of different degrees of molecular freedom in the liquid crystalline state and are crucial for the performance of electro-optical devices. ossila.com The study of these characteristics is vital for optimizing the performance of liquid crystal displays and other optical electronics. ossila.com Furthermore, the doping of liquid crystals with nanoparticles can alter their electro-optical response, affecting parameters like reaction time and threshold voltage. icmp.lviv.uaarxiv.org

Polymer Chemistry and Polymer Formulations

In the domain of polymer chemistry, this compound is valued as an intermediate for synthesizing polymers and for its ability to enhance the properties of polymer formulations. chemimpex.com

This compound serves as a key intermediate in the synthesis of various polymers. chemimpex.comcymitquimica.com Its derivatives are utilized in the manufacturing of polymers and resins. ontosight.ai For instance, it is a precursor in the synthesis of certain methacrylate (B99206) monomers which are then polymerized. rsc.org This role as a foundational chemical building block allows for the creation of polymers with specific, desirable characteristics. chemimpex.com

The incorporation of this compound into polymer formulations has been shown to enhance their thermal stability and mechanical properties. chemimpex.com When added to cross-linked polyethylene (B3416737) (XLPE), 4-n-propylbenzoic acid acts as a voltage stabilizer and can improve the thermal conductivity of the resulting blend. researchgate.net Research has demonstrated that even small weight percentages (1-5 wt%) of 4-n-propylbenzoic acid can lead to a reduction in accumulated space charges and an improvement in the life exponent of XLPE. researchgate.net However, it can also negatively affect the degree of cross-linking. researchgate.net An optimal content of 1 wt% has been suggested to achieve a balance of enhanced electrical, mechanical, and thermal properties. researchgate.net These findings underscore the potential of this compound to improve the performance and durability of polymer-based materials used in demanding applications such as high-voltage cable insulation. researchgate.netdp.tech

Development of (Co)polymers from 4-Isopropylbenzoic Acid Derivatives

Research has demonstrated the use of 4-isopropylbenzoic acid, an isomer of this compound, in creating novel polymers with potential applications in fields like dentistry. rsc.orgrsc.org A key development is the synthesis of the methacrylate monomer, (4-isopropylbenzoate) 2-ethyl methacrylate (IBEMA), through the Steglich esterification of 4-isopropylbenzoic acid and 2-hydroxyethyl methacrylate (HEMA). rsc.org

This monomer serves as a foundational block for both homopolymers and copolymers. rsc.org Through telomerization, a process that produces low molecular weight oligomers, researchers have successfully synthesized poly((4-isopropylbenzoate) 2-ethyl methacrylate) (PIBEMA) homopolymers and poly(methyl methacrylate-st-(4-isopropylbenzoate) 2-ethyl methacrylate) (P(MMA-st-IBEMA)) statistical copolymers. rsc.orgrsc.org The use of methyl methacrylate (MMA) as a comonomer is advantageous as it enhances the solubility of the resulting copolymers in formulations common in dental materials. rsc.org Subsequent chemical modifications, such as oxidation, can be performed on these polymers to introduce hydroperoxide groups, creating materials that can serve as alternatives to traditional oxidizing agents in self-curing composites. rsc.org

Table 1: Characteristics of Copolymers Derived from 4-Isopropylbenzoic Acid

| Oligomer Name | Targeted Monomer Ratio ([MMA]/[IBEMA]) | Targeted Molecular Weight (Mn targ. g mol⁻¹) | Experimental Molecular Weight (Mn exp. g mol⁻¹) | Polydispersity Index (Đ) |

|---|---|---|---|---|

| PIBEMA₂₅₀₀ | 0/100 | 2500 | 2400 | 1.4 |

| P(MMA-st-IBEMA)₅₀/₅₀ | 50/50 | 5000 | 4600 | 1.6 |

| P(MMA-st-IBEMA)₂₅/₇₅ | 25/75 | 5000 | 4700 | 1.5 |

Data sourced from Polymer Chemistry, 2023. rsc.orgrsc.org This table presents the characteristics of a homopolymer (PIBEMA) and two copolymers (P(MMA-st-IBEMA)) synthesized via telomerization.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Benzoic acid and its derivatives are integral to the synthesis and functionalization of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with vast potential.

The design of MOFs relies on the selection of metal clusters and organic linkers that self-assemble into a porous structure. wpi.eduacs.org Benzoic acid derivatives are frequently employed either as the primary organic linkers or as "modulators" that influence the crystallization process. mdpi.comscispace.com As modulators, they compete with the primary linking molecules, which can introduce controlled defects into the MOF structure. unito.itresearchgate.net For example, in the synthesis of the well-studied UiO-66, an excess of benzoic acid can be used to create a high concentration of "missing cluster" defects, where a benzoate (B1203000) molecule compensates for the missing structural unit. scispace.comunito.it The acidity and size of the modulator, such as different substituted benzoic acids, are key factors in controlling the degree and type of defects incorporated into the final structure. rsc.org This defect engineering is a powerful tool for tailoring the physicochemical properties of the MOF. scispace.com

The integration of benzoic acid derivatives as modulators is a key strategy for engineering the porosity of MOFs. By introducing defects, these modulators can transform microporous materials into hierarchically porous structures that contain both micropores and larger mesopores. acs.orgmdpi.com One method involves using benzoic acid to create missing-linker or missing-cluster defects in frameworks like UiO-66, which results in an increase in the specific surface area and the formation of larger pores. unito.itmdpi.com For instance, using benzoic acid as a modulator in the synthesis of MIL-100(Fe) was shown to increase its pore size from 1.53 nm to 1.70 nm. researchgate.net Another innovative technique involves designing MOFs with two different types of ligands, one of which can be selectively cleaved. Researchers built a MOF with azobenzene-4,4'-dicarboxylic acid and 4,4'-stilbenedicarboxylic acid; the latter has a carbon-carbon double bond sensitive to ozone. acs.org Upon ozonolysis, the stilbene-based ligand was severed, effectively merging smaller pores into larger ones and increasing the pore diameter from ~1.5 nm to a range of 2 to 5 nm. acs.org

The tailored porosity and active sites created by using benzoic acid modulators directly enhance the performance of MOFs in catalysis and adsorption. mdpi.com In a study involving the MOF MIL-88B(Fe), benzoic acid was used to control the crystal size and shape. acs.org This research found that smaller, spindle-like crystals exhibited faster and higher adsorption of methylene (B1212753) blue, while larger, octahedral crystals showed superior catalytic activity, degrading ~97% of the dye in under 30 minutes. acs.org The enhanced catalytic performance was attributed to the higher accessibility of active sites resulting from microstructural defects. acs.org Similarly, creating defects in MIL-100(Fe) with a benzoic acid modulator significantly improved its adsorption capacity for arsenate (As(V)), increasing it from 70 mg/g in the pristine material to 173.82 mg/g in the defective version. researchgate.netresearchgate.net This improvement was linked to the larger pore size and the increased number of Lewis acid sites on the MOF's surface. researchgate.net

Table 2: Examples of Benzoic Acid-Modulated MOFs and Their Applications

| MOF | Role of Benzoic Acid Derivative | Engineered Feature | Application | Key Finding |

|---|---|---|---|---|

| MIL-88B(Fe) | Modulator (Benzoic Acid) | Controlled crystal size and shape; microstructural defects | Adsorption and Catalysis | Larger crystals showed superior catalytic degradation of methylene blue. acs.org |

| MIL-100(Fe) | Modulator (Benzoic Acid) | Increased pore size and surface defects | Adsorption | Adsorption capacity for arsenate increased by ~148%. researchgate.netresearchgate.net |

| UiO-66 | Modulator (Benzoic Acid) | Missing-cluster defects; increased porosity | General Catalysis & Adsorption | Systematic creation of defects enhances surface area and reactivity. scispace.comunito.it |

This table summarizes how benzoic acid derivatives are used to engineer MOFs for specific applications in catalysis and adsorption.

Pore Size Engineering and Functionality in MOF Structures

Organic Semiconductors

The precise control of crystal structure in organic semiconductors is critical for optimizing electronic device performance. Additives play a crucial role in this process, and this compound has emerged as a useful agent in this context.

Research has focused on using benzoic acid-based additives to overcome the challenge of crystal misorientation in solution-processed small molecule organic semiconductors. benthamdirect.comresearchgate.net In one study, this compound (referred to as RBA) and 4-octylbenzoic acid (OBA) were used as additives with the organic semiconductor 6,13-bis(triisopropylsilylethynyl) pentacene (B32325) (TIPS pentacene). benthamdirect.comresearchgate.netingentaconnect.com Both additives share a hydrophilic benzoic acid head but differ in the length of their hydrophobic alkyl tail. benthamdirect.comresearchgate.net

The study found that the additive forms a stratified, self-assembled interfacial layer that guides the distribution of nucleation seeds for the semiconductor crystals. benthamdirect.comresearchgate.net This is achieved through synergistic interactions with both the silanol (B1196071) groups on the silicon dioxide substrate and the side chains of the TIPS pentacene molecule. benthamdirect.com The length of the hydrophobic tail was found to be a critical factor; the TIPS pentacene film with the longer-tailed OBA additive showed a tenfold reduction in crystal misorientation angle compared to the film with this compound. benthamdirect.comresearchgate.net This improved crystal alignment directly impacts charge transport, and the resulting organic thin-film transistors (OTFTs) that incorporated the benzoic acid mixture as the active layer demonstrated a mobility of up to 0.15 cm²/Vs. benthamdirect.comresearchgate.netresearchgate.net

Table 3: Effect of Benzoic Acid Additives on TIPS Pentacene Semiconductor Films

| Additive | Hydrophobic Tail Length | Effect on Crystal Morphology | Resulting OTFT Mobility |

|---|---|---|---|

| This compound (RBA) | Shorter (Propyl) | Regulated crystal growth | Up to 0.15 cm²/Vs benthamdirect.comresearchgate.net |

| 4-Octylbenzoic Acid (OBA) | Longer (Octyl) | 10-fold reduction in misorientation angle compared to RBA benthamdirect.comresearchgate.net |

This table compares the influence of this compound and 4-octylbenzoic acid as additives on the properties of TIPS pentacene organic semiconductor films.

Regulation of Crystal Growth and Charge Transport in Organic Semiconductors

In the field of materials science, this compound has been investigated as a functional additive to control the crystalline structure and electrical properties of solution-processed organic semiconductors. researchgate.netbenthamdirect.com The performance of organic electronic devices, such as organic thin-film transistors (OTFTs), is highly dependent on the morphology of the semiconductor's active layer, particularly the alignment and size of its crystals. researchgate.netep2-bayreuth.de Misorientation in the crystal structure can impede the efficient movement of charge carriers, thus limiting device performance. researchgate.netbenthamdirect.com

Research has demonstrated that benzoic acid-based additives, including this compound (also referred to as RBA in some studies), can be employed to manage crystal growth in π-conjugated organic semiconductors like 6,13-bis(triisopropylsilylethynyl) pentacene (TIPS pentacene). researchgate.netresearchgate.net When mixed with TIPS pentacene, this compound helps to form a stratified, self-assembled interfacial layer on the silicon dioxide substrate. researchgate.netbenthamdirect.com This layer influences the distribution of nucleation seeds through synergetic interactions between the hydrophilic acid head of the additive, the silanol groups on the silicon dioxide surface, and the bulky side chains of the semiconductor. researchgate.netbenthamdirect.com

The specific structure of the additive molecule plays a crucial role. Studies comparing this compound with 4-octylbenzoic acid (OBA), which has a longer hydrophobic alkyl tail, have revealed distinct differences in the resulting thin-film morphology. researchgate.netbenthamdirect.com While both additives can regulate crystal growth, the length of the hydrophobic tail was found to directly correlate with the crystal alignment and grain width of the semiconductor film. benthamdirect.com Specifically, the use of OBA resulted in a tenfold reduction in the misorientation angle of the TIPS pentacene film compared to the film grown with this compound. researchgate.netbenthamdirect.com

Despite the greater alignment achieved with the longer-chain additive, the incorporation of benzoic acid mixtures, in general, has proven effective. OTFTs that incorporated a TIPS pentacene/benzoic acid blend as the active layer demonstrated charge carrier mobility of up to 0.15 cm²/Vs. benthamdirect.com This indicates that additives like this compound are a viable tool for optimizing semiconductor crystal microstructure and enhancing charge transport in solution-processed organic electronic devices. researchgate.net

Table 1: Effect of Benzoic Acid Additives on TIPS Pentacene Semiconductor Properties

| Additive | Key Structural Feature | Effect on Crystal Misorientation (vs. other additive) | Resulting Device Mobility (OTFT) | Reference |

| This compound (RBA) | Shorter hydrophobic tail (propyl group) | Higher misorientation angle | Up to 0.15 cm²/Vs | researchgate.netbenthamdirect.com |

| 4-Octylbenzoic Acid (OBA) | Longer hydrophobic tail (octyl group) | 10-fold reduction in misorientation angle compared to RBA | Up to 0.15 cm²/Vs | researchgate.netbenthamdirect.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHGRNFEFVDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046564 | |

| Record name | 4-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-05-3 | |

| Record name | 4-Propylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Propylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2438-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-PROPYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1V85E45O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 4 Propylbenzoic Acid

4-Propylbenzoic acid (C₁₀H₁₂O₂) is a white to off-white crystalline solid at room temperature. ontosight.aifishersci.com Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and a propyl group at the para-position. ontosight.ai This compound is sparingly soluble in water but shows greater solubility in organic solvents like methanol (B129727) and ethanol. ontosight.aicymitquimica.com

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | chemicalbook.com |

| CAS Number | 2438-05-3 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₂O₂ | chemicalbook.com |

| Molecular Weight | 164.20 g/mol | chemeo.com |

| Appearance | White to yellow crystalline powder or needles | chemicalbook.com |

| Melting Point | 142-144 °C | chemicalbook.com |

| Boiling Point | ~285-289 °C | chemicalbook.comguidechem.com |

| pKa | ~4.37 | chemicalbook.com |

| Solubility | Slightly soluble in water; soluble in organic solvents | ontosight.aicymitquimica.com |

This table is interactive. Click on the headers to sort the data.

Advanced Spectroscopic and Structural Characterization of 4 Propylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Propylbenzoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. cdc.gov For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals that correspond to each unique nucleus in the molecule. guidechem.comchemicalbook.comchemicalbook.com

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic, alkyl, and carboxylic acid protons. chemicalbook.com The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

The aromatic protons on the benzene (B151609) ring, being in different chemical environments, give rise to two distinct doublets. docbrown.info The protons ortho to the carboxylic acid group (H-2, H-6) typically appear as a doublet around 8.04 ppm, while the protons ortho to the propyl group (H-3, H-5) show a doublet around 7.27 ppm. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a much higher chemical shift, often above 12 ppm.

The propyl group protons exhibit predictable splitting patterns due to spin-spin coupling. chegg.com The methylene (B1212753) protons adjacent to the aromatic ring (α-CH₂) appear as a triplet around 2.66 ppm. The subsequent methylene protons (β-CH₂) show a sextet around 1.66 ppm, and the terminal methyl protons (γ-CH₃) appear as a triplet around 0.95 ppm.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >12.0 | Broad Singlet |

| Aromatic (H-2, H-6) | ~8.04 | Doublet |

| Aromatic (H-3, H-5) | ~7.27 | Doublet |

| Methylene (α-CH₂) | ~2.66 | Triplet |

| Methylene (β-CH₂) | ~1.66 | Sextet |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. chemicalbook.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. libretexts.org

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 172.6 ppm. oregonstate.edu The aromatic carbons show signals in the range of 125-150 ppm. The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the propyl group (C-4) are quaternary and often show weaker signals. libretexts.orgoregonstate.edu The other aromatic carbons (C-2, C-3, C-5, C-6) appear in the typical aromatic region. The carbons of the propyl group are found in the upfield region of the spectrum. libretexts.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~172.6 |

| Aromatic (C-4) | ~149.2 |

| Aromatic (C-1) | ~127.7 |

| Aromatic (C-2, C-6) | ~130.1 |

| Aromatic (C-3, C-5) | ~128.6 |

| Methylene (α-CH₂) | ~38.1 |

| Methylene (β-CH₂) | ~24.4 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on typical values for substituted benzenes. oregonstate.edu

Proton NMR (¹H NMR) Analyses

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov For aromatic carboxylic acids like this compound, IR spectroscopy is a reliable method for detecting the dimeric forms that are common in the solid state and even in non-polar solvents, due to hydrogen bonding. nih.gov

The IR spectrum of this compound shows several characteristic absorption bands. chemicalbook.com A very broad band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the dimerized carboxyl group appears as a strong band in the range of 1680–1700 cm⁻¹. nih.gov In contrast, the C=O stretch for a monomeric form would be expected at a higher frequency, around 1740 cm⁻¹. nih.gov Other significant peaks include C-H stretching vibrations from the aromatic ring and the alkyl chain (around 2800-3100 cm⁻¹) and aromatic C=C stretching vibrations (around 1600 cm⁻¹ and 1400-1500 cm⁻¹). acs.org

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. mzcloud.org For this compound, which has a molecular weight of 164.20 g/mol , the molecular ion peak [M]⁺ would be observed at m/z 164. nist.govnist.gov

The fragmentation pattern provides structural information. Common fragmentations for benzoic acid derivatives involve the loss of functional groups. docbrown.infolibretexts.org For this compound, prominent fragments could arise from:

Loss of a hydroxyl radical (-OH): This results in an [M-17]⁺ peak at m/z 147, corresponding to the acylium ion [CH₃CH₂CH₂C₆H₄CO]⁺.

Loss of a propyl radical (-CH₂CH₂CH₃): This results in an [M-43]⁺ peak at m/z 121.

Loss of the carboxyl group (-COOH): This results in an [M-45]⁺ peak at m/z 119, corresponding to the propylbenzene (B89791) cation. libretexts.org

The base peak in the mass spectrum of benzoic acid itself is often the [C₆H₅CO]⁺ ion at m/z 105, formed by the loss of the hydroxyl group. docbrown.info

Combined Gas Electron Diffraction (GED) and Mass Spectrometry (MS) studies have been used to investigate the structure of carboxylic acids in the gas phase. mdpi.comresearchgate.netnih.gov These studies have shown that even in the vapor phase, a significant portion of carboxylic acids can exist as cyclic dimers, held together by two strong O-H···O hydrogen bonds. mdpi.comresearchgate.net

For a related compound, 4-n-propyloxybenzoic acid, a combined GED/MS study established that at the experimental temperature, the vapor contained up to 20 mol% of these cyclic dimers. mdpi.comresearchgate.netnih.gov The mass spectrometric data supported this finding by detecting ions with masses greater than the monomeric molecular weight, which corresponded to fragments from the dissociative ionization of the dimer. mdpi.comresearchgate.netnih.gov The energy of this intermolecular interaction in carboxylic acid dimers is significant, often exceeding 84 kJ/mol, which explains their notable presence in the gas phase. mdpi.comresearchgate.net The geometry of the COOH···HOOC fragment is found to be conserved across different carboxylic acids. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the substituted benzene ring. In a study involving the photocatalytic degradation of this compound, its concentration was monitored by measuring its absorbance at 235 nm. acs.orgntnu.no Another study involving its binding to a cytochrome P450 enzyme notes that a related compound, 4-propionylbenzoic acid, has an absorbance peak at 430 nm when bound to the enzyme. nih.gov The absorption is due to π → π* transitions within the aromatic system. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the substituents on the benzene ring. researchgate.net

X-ray Crystallography of this compound and Its Enzyme Complexes

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of this compound, both in its complexed form with enzymes and in its solid state. These studies provide critical insights into molecular conformation and intermolecular interactions that govern its biological activity and material properties.

Crystal Structure Analysis with Cytochrome P450 Enzymes

The binding of this compound to cytochrome P450 enzymes, particularly CYP199A4 from Rhodopseudomonas palustris HaA2, has been extensively studied to understand the factors controlling hydroxylation and desaturation reactions. X-ray crystal structures reveal that this compound binds in the active site with its alkyl substituent positioned over the heme group.

In the wild-type (WT) CYP199A4 enzyme, the bound this compound adopts a specific conformation within the active site. The crystal structure (PDB ID: 5YQA) determined at a resolution of 2.30 Å shows that the carboxylate and benzene moieties are held in positions comparable to other para-substituted benzoic acids. The alkyl chain positions itself relative to the heme iron, with the benzylic α-carbon at a distance of approximately 5.1 Å and the β-carbon at 3.8 Å from the iron center. The terminal γ-carbon is positioned 3.9 Å from the iron.

These crystallographic studies underscore how subtle changes in the enzyme's active site can induce different substrate conformations, thereby dictating the regioselectivity and outcome of the catalytic reaction.

Table 1: Crystallographic Data for this compound in Complex with CYP199A4 Enzymes

| PDB ID | Enzyme | Resolution (Å) | Substrate Conformation Highlights | Key Distances from Heme Fe | Reference(s) |

| 5YQA | WT CYP199A4 | 2.30 | Alkyl group positioned over the heme. | Cα: 5.1 Å, Cβ: 3.8 Å, Cγ: 3.9 Å | |

| 7R8S | WT CYP199A4 | --- | Used as a reference structure for computational studies. | --- | |

| 7UDF | F298V CYP199A4 | 1.54 | Different conformation compared to WT-bound structure. | Carboxylate and benzene moieties in comparable positions to WT. |

Conformational Studies in Solid State

While detailed crystallographic data for this compound in its pure solid form is not extensively documented in the cited literature, studies on closely related compounds provide valuable insights into its likely solid-state behavior. Research on 4-n-propyloxybenzoic acid, an analogue, shows that aromatic carboxylic acids commonly form cyclic dimers in the crystalline phase through strong intermolecular hydrogen bonds between their carboxylic acid groups.

In a comprehensive study combining gas electron diffraction (GED) and quantum chemical calculations, it was determined that 4-n-propyloxybenzoic acid exists as a dimer. The crystal structure of this analogue features a cyclic fragment formed by two O-H···O hydrogen bonds, with an O···O distance of 2.611 Å. This dimerization is a highly stable configuration, with a significant intermolecular interaction energy (>84 kJ/mol), which is why it persists

Applications of 4 Propylbenzoic Acid in Material Science

Role as a Precursor in Liquid Crystal Synthesis

One of the most prominent applications of 4-propylbenzoic acid is as a fundamental building block in the synthesis of liquid crystals. tcichemicals.comcymitquimica.com Its molecular structure, featuring a rigid aromatic core (the benzoic acid portion) and a flexible alkyl tail (the propyl group), is ideal for forming the elongated molecules (mesogens) that can self-assemble into liquid crystalline phases. It is used as a starting material or intermediate for creating more complex liquid crystal molecules, such as certain cyanobiphenyls or esters, which are widely used in display technologies. hongjinchem.com The properties of the final liquid crystal material can be fine-tuned by modifying the structure of precursors like this compound.

Synthesis and Characterization of Liquid Crystal Esters Incorporating this compound

Incorporation into Advanced Polymers and Co-polymers

In polymer science, this compound serves as a valuable monomer or intermediate. chemimpex.comontosight.ai Its incorporation into polymer chains, for example in polyesters or polyamides, can significantly enhance the material's properties. chemimpex.com The rigid aromatic ring contributes to increased thermal stability and mechanical strength, making the resulting polymers suitable for applications requiring high performance. chemimpex.com It can also be used to create specialty polymers with tailored characteristics for use as plasticizers or other advanced materials. ontosight.ai

Biochemical and Biological Research Involving 4 Propylbenzoic Acid

Enzymatic Biotransformation Studies

The study of how enzymes transform 4-propylbenzoic acid is crucial for understanding its metabolic pathways. Cytochrome P450 enzymes, in particular, have been a focal point of this research.

The bacterial cytochrome P450 enzyme CYP199A4, from Rhodopseudomonas palustris HaA2, has been shown to catalyze the oxidation of this compound. nih.govnih.gov This enzymatic reaction is notable because it does not yield a single product but rather a mixture of metabolites. nih.govnih.gov The oxidation of 4-n-propylbenzoic acid by wild-type CYP199A4 results in three main products: an alkene from a desaturation reaction and two different alcohols from hydroxylation at the benzylic (Cα) and the adjacent (Cβ) carbons. nih.govnih.gov These three major metabolites are formed in roughly similar quantities. nih.govnih.gov

In contrast, a mutant version of the enzyme, F298V CYP199A4, exhibits a significantly different product distribution. nih.govnih.gov This mutant enzyme heavily favors the desaturation pathway, with the resulting alkene accounting for about 73% of the metabolites. nih.gov Hydroxylation at the benzylic (Cα) carbon still occurs, but hydroxylation at the Cβ position is almost completely eliminated. nih.gov Another fungal cytochrome P450, CYP5150A2 from Phanerochaete chrysosporium, is also capable of hydroxylating this compound. nih.gov This reaction can be supported by different redox partners, including a combination of cytochrome b5 (Cyt-b5) and NADH-dependent cytochrome b5 reductase (CB5R). nih.gov

The table below summarizes the product distribution from the oxidation of this compound by wild-type CYP199A4 and its F298V mutant.

| Enzyme | Desaturation (Alkene) | Benzylic (Cα) Hydroxylation | Cβ Hydroxylation |

|---|---|---|---|

| CYP199A4 (Wild-Type) | ~33% | ~33% | ~33% |

| CYP199A4 (F298V Mutant) | 73% nih.gov | 27% nih.gov | ~0% nih.gov |

Cytochrome P450 enzymes are monooxygenases that can catalyze a variety of oxidative reactions, including both hydroxylation and desaturation. nih.govwindows.net The initial step for both pathways is generally proposed to be the same: a hydrogen atom is abstracted from the substrate by the highly reactive iron-oxo intermediate of the P450 enzyme, known as Compound I, which generates a carbon radical. nih.gov

Hydroxylation: Following the hydrogen abstraction, the typical mechanism involves the "rebound" of the hydroxyl group from the iron center to the carbon radical. researchgate.net This results in the insertion of an oxygen atom into a C-H bond, forming an alcohol. researchgate.net In the case of this compound, this can occur at either the Cα or Cβ position of the propyl group. nih.gov

The outcome of the enzymatic oxidation of this compound is highly dependent on the precise positioning of the substrate within the enzyme's active site relative to the heme center. nih.govnih.gov X-ray crystal structures of CYP199A4 in complex with 4-n-propylbenzoic acid show that the substrate's alkyl group is positioned over the heme. nih.gov

In the wild-type enzyme, the distances from the heme iron to the benzylic α-carbon (Cα) and the β-carbon (Cβ) are such that hydrogen abstraction is possible at both positions, leading to the mix of hydroxylated products. nih.gov Specifically, the Cβ-carbon is positioned about 3.8 Å from the heme iron, while the Cα-carbon is slightly further at 5.1 Å. nih.gov

The F298V mutation, where a phenylalanine residue is replaced by a smaller valine, alters the conformation of the active site. nih.gov This change repositions the 4-n-propylbenzoic acid substrate, leading to a significant shift in reactivity. nih.govrcsb.org The mutation results in a conformation that strongly disfavors hydroxylation at the Cβ position and promotes the desaturation pathway instead. nih.govnih.gov This demonstrates that subtle changes in the active site architecture can dramatically alter the distribution of metabolites by influencing which C-H bonds of the substrate are most accessible for oxidation. nih.govnih.gov The binding of the benzoate (B1203000) moiety of the substrate is facilitated by interactions with both hydrophobic residues, like Phe185, and hydrophilic residues, such as Arg92 and Ser95. nih.gov

Mechanisms of Hydroxylation and Desaturation Pathways

Potential Antimicrobial and Antioxidant Properties of this compound

Research has explored the potential for benzoic acid derivatives to exhibit biological activities, including antimicrobial and antioxidant effects. guidechem.com

While this compound itself is noted for its use as a preservative in cosmetics due to its ability to inhibit microbial growth, detailed studies on its specific antimicrobial mechanisms are more focused on its derivatives. guidechem.comchemimpex.com For instance, research on 2,4-dihydroxy-6-propylbenzoic acid, a related compound, has shown it possesses antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.

This compound has been generally studied for potential antioxidant properties. guidechem.com However, specific research into free radical scavenging often focuses on hydroxylated derivatives of propylbenzoic acid. sci-hub.seresearchgate.net Compounds such as 2,4-dihydroxy-6-propylbenzoic acid and sekikaic acid, which share a similar structural backbone, have demonstrated the ability to scavenge free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. sci-hub.seresearchgate.net The antioxidant activity of these related phenolic compounds is often attributed to their hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

Inhibition of Microorganism Growth

Exploration of Derivatives for Therapeutic Uses

The structural framework of this compound serves as a valuable scaffold in medicinal chemistry. Researchers have synthesized and investigated numerous derivatives, modifying the core structure to enhance or introduce therapeutic properties. These explorations focus on enzyme inhibition, interaction with specific biological targets, and utility as building blocks for more complex pharmaceutical agents.

Inhibitor of Certain Enzymes

Derivatives of this compound have been identified as inhibitors of various enzymes, a key strategy in drug development for modulating pathological processes.

Tyrosinase Inhibition : Studies on the quantitative structure-activity relationship of benzoic acid derivatives have shown that p-alkylbenzoic acids, including this compound, inhibit mushroom tyrosinase. researchgate.net The inhibitory strength of these compounds is directly related to the hydrophobicity and length of the alkyl chain, with longer chains resulting in more potent inhibition. researchgate.net The order of inhibition strength for several p-alkylbenzoic acids has been documented, demonstrating the importance of the alkyl group in the enzyme-inhibitor interaction. researchgate.net

Thromboxane (B8750289) Synthetase Inhibition : A highly selective and potent inhibitor of thromboxane synthetase is 4-[3-(1-imidazolyl)-propyl]benzoic acid. nih.gov This derivative, with an IC50 value in the nanomolar range, demonstrates high selectivity for thromboxane synthetase over other enzymes like fatty acid cyclo-oxygenase and prostacyclin synthetase. nih.gov

Other Enzyme Inhibition : Research has pointed to 3-Bromo-4-propylbenzoic acid as a potential inhibitor of certain enzymes. smolecule.com Additionally, 4-n-propylbenzoic acid itself has been identified as an inhibitor of the monophenolase enzyme. cymitquimica.com Broader studies have also focused on designing various benzoic acid derivatives to act as inhibitors for enzymes such as influenza neuraminidase. nih.gov

Interaction with Biological Targets and Metabolic Pathways

The specific chemical features of this compound derivatives dictate their interactions with biological molecules beyond enzymes, influencing metabolic pathways and cellular signaling.

The structure of 3-Bromo-4-propylbenzoic acid, with its bromine atom and carboxylic acid group, is crucial for its engagement with biological targets. smolecule.com The bromine atom, in particular, increases the compound's lipophilicity, which can influence its absorption and distribution within biological systems. smolecule.com

Another derivative, 2,4-Dihydroxy-6-propylbenzoic acid, also known as Divarinic Acid, interacts with the endocannabinoid system by binding to cannabinoid receptors (CB1 and CB2). usbio.net Furthermore, it serves as a substrate for the enzyme cyclooxygenase-1 (COX-1), which converts it into other metabolites and suggests a potential role in inflammatory pathways. usbio.net

More complex derivatives have also been synthesized and studied. For example, (R)-4-(3-(3-(2-(1-hydroxycyclohexyl)ethyl)-4-oxo-2-thiazolidinyl)propyl)benzoic acid (L-644,122) has been investigated for its pharmacological activity and effects on various biological pathways and receptors. ontosight.ai Similarly, the potential for compounds like 4-[6-(2,3-dihydroxyphenyl)hexyloxy]-3-propylbenzoic acid to interact with proteins and modulate cellular processes is a subject of research interest. ontosight.ai

Applications in Pharmaceutical Development as Precursors or Intermediates

This compound and its derivatives are valuable starting materials in the synthesis of more complex and biologically active molecules. chemimpex.comguidechem.comontosight.ai The reactive carboxylic acid group makes it a useful building block in pharmaceutical development. ontosight.ai

For instance, 3-Bromo-4-propylbenzoic acid is recognized as an important intermediate in various organic synthesis pathways. smolecule.com A particularly notable application is the role of 2,4-Dihydroxy-6-propylbenzoic acid as a key intermediate in the biosynthesis of certain cannabinoids, including cannabigerol (B157186) (CBG) and cannabigerovarinic acid (CBGV). usbio.net The ester derivative, methyl 2,4-dihydroxy-6-propylbenzoate, is also recognized in this context. naturalproducts.net

Investigation of 2,4-Dihydroxy-6-propylbenzoic Acid in Pharmacology and Natural Product Research

2,4-Dihydroxy-6-propylbenzoic acid, also called Divarinic Acid, has been the subject of significant research in pharmacology. It is an intermediate in the biosynthesis of cannabinoids like cannabigerol (CBG). usbio.net

This compound acts as a substrate for the enzyme cyclooxygenase-1 (COX-1). usbio.net Its biological activities are diverse, with studies indicating antioxidant, anti-inflammatory, and antimicrobial properties. Research has pointed to its effectiveness against several pathogens, and it has been investigated in clinical studies for potential use against infectious diseases such as malaria, leishmaniasis, and tuberculosis. usbio.net Its two hydroxyl groups are thought to contribute to its antioxidant capabilities, while the propyl chain may affect its lipophilicity and bioavailability.

Bioremediation and Environmental Fate Studies

Beyond biomedical applications, this compound is utilized in environmental science as a model compound to study the degradation of pollutants.

Photocatalytic Degradation of this compound as a Model Pollutant

In environmental remediation research, this compound serves as a model pollutant, particularly as a representative of naphthenic acids found in industrial wastewater. ntnu.noacs.org These acids are known to have adverse effects on aquatic ecosystems. ntnu.noacs.org

Studies have explored the use of advanced photocatalytic systems for its degradation. One such approach involves Pickering emulsions stabilized by hybrid TiO₂-poly(N-isopropylacrylamide) (pNIPAm) composite gels. ntnu.nonih.govacs.org This method aims to overcome challenges of conventional nanoparticle-based photocatalysis, such as particle recovery, by immobilizing the photocatalyst at the oil-water interface, thereby enhancing stability and reusability. nih.govacs.org

Another area of investigation is the use of dual-functional gold-titanium dioxide (Au–TiO₂) hybrid nanoparticles as both photocatalysts and Pickering emulsifiers. rsc.org These studies evaluate the photocatalytic activity of different Au–TiO₂ composites under UV and visible light for the degradation of this compound. rsc.org The results indicate that incorporating gold nanoparticles can significantly enhance the photocatalytic efficiency of TiO₂. rsc.org

Development of Composite Gels for Wastewater Remediation

In the field of environmental remediation, composite gels have been developed for the treatment of wastewater, with research highlighting their potential in degrading persistent organic pollutants. One area of study involves the use of titanium dioxide-poly(N-isopropylacrylamide) (TiO2-pNIPAm) composite gels. nih.govacs.org These gels are utilized to stabilize Pickering emulsions, which are systems that have shown considerable promise for photocatalytic wastewater treatment. nih.govntnu.no

The research focuses on using these composite gel-stabilized emulsions for the photocatalytic degradation of contaminants. nih.gov In these studies, this compound is often employed as a model pollutant, representing a class of compounds known as naphthenic acids that can be found in industrial wastewater and are known to have adverse effects on aquatic life. ntnu.no The TiO2 nanoparticles integrated within the pNIPAm gel act as the photocatalyst. nih.govntnu.no When illuminated, the TiO2 generates highly reactive oxygen species that break down the this compound molecules.

The gel matrix serves to overcome challenges associated with using nanoparticle photocatalysts, such as particle agglomeration and difficult recovery from the treated water. nih.govntnu.no By embedding the TiO2 within the gel, the system's stability and reusability are enhanced, offering a more efficient framework for environmental remediation. nih.govntnu.no This innovative approach demonstrates the potential for designing advanced composite materials for sustainable wastewater treatment. nih.govacs.org

| Composite Gel System | Target Pollutant (Model) | Mechanism | Key Advantage |

| TiO2-pNIPAm Composite Gels | This compound | Photocatalytic Degradation | Enhanced stability and reusability of the photocatalyst nih.govntnu.no |

Biodegradability and Environmental Impact Considerations of Related Esters

The environmental fate of esters derived from this compound is a key consideration for their application and potential impact. The biodegradability of these esters, which are generally considered to have a low environmental impact, is a significant factor in their environmental sustainability. solubilityofthings.com The process of biodegradation is crucial as it determines the persistence of these compounds in the environment.

Research has shown that microorganisms can degrade complex chemical structures. For instance, in the biodegradation of the pesticide cypermethrin (B145020) by a Bacillus sp., 4-propylbenzoate was identified as one of the metabolic intermediates. d-nb.info This finding indicates that the ester bond in more complex molecules can be cleaved by bacteria, releasing 4-propylbenzoate, which can then be further metabolized. The degradation process for esters typically begins with hydrolysis of the ester bond, which would yield this compound and the corresponding alcohol. mdpi.com

Advanced Analytical and Methodological Research for 4 Propylbenzoic Acid

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for the separation, identification, and purification of 4-propylbenzoic acid from complex mixtures, such as reaction products or biological matrices. Both liquid and gas chromatography are extensively employed, each offering distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives. Its application is particularly noted in the study of metabolic pathways and the separation of complex product mixtures. For instance, HPLC has been instrumental in analyzing the in vitro oxidation of this compound by enzymes like cytochrome P450. mdpi.comguidechem.com In such studies, HPLC separates the parent compound from its various hydroxylated and desaturated metabolites, allowing for their quantification and characterization. mdpi.com

A typical HPLC method for benzoic acid derivatives involves using a C18 reversed-phase column. ossila.comnih.gov The mobile phase often consists of an aqueous buffer (like 0.1% phosphoric acid) and an organic modifier, such as acetonitrile, run in a gradient elution mode. ossila.comnih.gov Detection is commonly performed using a UV detector, with a wavelength set around 230 nm, where the benzoic acid chromophore exhibits strong absorbance. ossila.com Enantioselective HPLC has also been utilized to analyze the stereochemistry of hydroxylated metabolites of this compound, although separating certain enantiomers, like those of 4-(2-hydroxypropyl)benzoic acid, can be challenging. mdpi.com

The robustness of HPLC methods allows for their validation according to ICH guidelines, ensuring parameters like linearity, accuracy, precision, and detection limits are well-defined for quantitative analysis. ossila.com

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | ossila.comnih.gov |

| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Phosphoric Acid) | ossila.comnih.gov |

| Mobile Phase B | Acetonitrile | ossila.comnih.gov |

| Elution Mode | Gradient | ossila.com |

| Flow Rate | ~1.0 mL/min | ossila.com |

| Detection | UV Absorbance | ossila.com |

| Wavelength | ~230 nm | ossila.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for volatile and semi-volatile compounds in complex matrices. Due to the low volatility of carboxylic acids, a derivatization step is often required to convert this compound into a more volatile form, such as a trimethylsilyl (B98337) (TMS) or other silyl (B83357) ester. mdpi.commzcloud.org This is commonly achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). mzcloud.org

GC-MS has been successfully used to identify and quantify this compound and its metabolites in various studies. mdpi.com For example, after enzymatic oxidation, reaction products can be extracted, derivatized with TMS, and then analyzed by GC-MS to confirm their identity based on their mass spectra. mdpi.com The technique has also been employed to identify this compound as a component in the ethanolic extract of the plant Ehretia laevis. mdpi.com In other applications, this compound has served as an internal standard for the quantitative analysis of other compounds in reaction mixtures, demonstrating its utility and stability under GC-MS conditions. nih.gov The mass spectrum of the derivatized acid provides a unique fragmentation pattern that allows for confident identification by comparison with spectral libraries like that of the National Institute of Standard and Technology (NIST). mdpi.comnih.gov

Spectroscopic Methods in Quantitative Analysis

Spectroscopic techniques are indispensable for the quantitative analysis and structural elucidation of this compound. UV-Visible and Nuclear Magnetic Resonance spectroscopy are among the most prominent methods used.

UV-Visible (UV-Vis) spectroscopy is frequently used to monitor reactions involving this compound. For instance, it has been used to assess the binding of this compound to enzymes by observing shifts in the Soret band of cytochromes. The degradation of this compound in photocatalytic studies can also be quantified by monitoring the decrease in its characteristic absorbance peak, which occurs at approximately 235 nm. chemsrc.comtandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is crucial for the structural confirmation of this compound and its reaction products. Following synthesis or isolation, NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the expected structure. For example, after the conversion of a mixture containing this compound into terephthalic acid, ¹H and ¹³C NMR spectra are used to verify the high purity of the final product by identifying the characteristic signals of terephthalic acid and the absence of signals from the starting materials. unf.eduacs.org

Thermodynamic Studies of this compound

The thermodynamic properties of this compound are critical for understanding its physical behavior, such as phase transitions and intermolecular interactions, which are largely governed by the formation of hydrogen-bonded dimers.

Investigation of Dimeric Forms and Hydrogen Bonding in Gaseous State

Like other carboxylic acids, this compound readily forms stable cyclic dimers through strong intermolecular hydrogen bonds between the carboxyl groups. mdpi.comtandfonline.com This dimerization is a dominant feature in its solid and liquid crystalline states and has been shown to persist even in the gaseous phase. mdpi.comnih.gov

Studies on the closely related 4-n-propyloxybenzoic acid using gas electron diffraction (GED) and mass spectrometry (MS), supported by quantum chemical calculations, have provided significant insights into this phenomenon. mdpi.comnih.govresearchgate.netnih.gov These studies established that even in the vapor phase, a significant fraction (up to 20 mol%) exists as cyclic dimers with two O-H···O hydrogen bonds. mdpi.comnih.govresearchgate.netnih.gov The O···O distance in the gaseous dimer's cyclic fragment is approximately 2.574 Å, which is very close to the distance observed in the crystalline state. mdpi.comnih.govresearchgate.netnih.gov The considerable intermolecular interaction energy in these acid dimers, calculated to be over 84 kJ/mol, explains their notable presence in the gas phase. mdpi.comnih.govresearchgate.netnih.gov Mass spectrometry experiments further confirm the presence of these dimers by detecting ions with masses corresponding to the dissociative ionization of the dimer. mdpi.comnih.govresearchgate.net Given the structural similarity, these findings are directly relevant to this compound, where the carboxyl-carboxyl hydrogen bonding motif is identical. mdpi.comnih.gov

Phase Behavior and Transitions in Alkylbenzoic Acids

The 4-n-alkylbenzoic acid homologous series, including this compound, exhibits interesting phase behavior, including polymorphic transitions and the formation of liquid crystalline phases. tandfonline.comconicet.gov.ar The physical properties, such as melting point and transition enthalpies, are influenced by the length of the alkyl chain. tandfonline.com

For this compound, differential calorimetry has been used to study its phase transitions. tandfonline.com It displays a crystal-to-nematic liquid crystal transition before finally melting into an isotropic liquid. conicet.gov.ar This behavior is attributed to the association of molecules into cyclic dimers via hydrogen bonds. tandfonline.com The melting process begins in the more mobile aliphatic regions, while the ordered aromatic cores, held together by dimerization, persist, forming the structured melt known as a mesophase. mdpi.comconicet.gov.arresearchgate.net

Thermodynamic data for this compound have been determined experimentally. The Knudsen mass-loss effusion technique was used to measure its vapor pressure over a temperature range of 331.16 K to 347.16 K, from which thermodynamic parameters of sublimation were derived. researchgate.net

| Property | Value | Unit | Reference |

|---|---|---|---|

| Melting Point (Tfus) | 422.0 (148.85 °C) | K (°C) | |

| Enthalpy of Fusion (ΔfusH) | 23.3 | kJ/mol | |

| Standard Molar Enthalpy of Sublimation (ΔgcrH°m at 298.15 K) | 109.1 ± 0.8 | kJ/mol | chemeo.com |

| Boiling Point | 285.1 | °C (at 760 mmHg) | guidechem.com |

| Vapor Pressure | 0.00134 | mmHg (at 25°C) | guidechem.commolbase.com |

Methodological Advancements in Crystallization for Structural Biology

The determination of the three-dimensional structure of biological macromolecules through X-ray crystallography is fundamentally dependent on the ability to grow well-ordered crystals. In the context of understanding enzyme-ligand interactions, co-crystallization, where the macromolecule is crystallized in the presence of its ligand, is a powerful technique. The study of this compound in complex with cytochrome P450 enzymes, particularly CYP199A4 from Rhodopseudomonas palustris HaA2, serves as an exemplary case of methodological advancements in this field. These studies have not only elucidated the structural basis of enzyme activity but have also highlighted the refined techniques required to capture these transient interactions. nih.govresearchgate.net

The successful crystallization of the CYP199A4-4-propylbenzoic acid complex has been achieved through meticulous optimization of co-crystallization conditions. This process involves screening a wide range of parameters to identify the precise conditions that favor the formation of a stable and well-ordered crystal lattice of the protein-ligand complex. The primary methods employed for this purpose are vapor diffusion techniques, including the sitting-drop and hanging-drop methods. nih.govnih.gov These methods allow for a slow and controlled increase in the concentration of the protein and precipitant, which is crucial for inducing crystallization rather than amorphous precipitation. nih.gov

A significant advancement in the structural biology of enzyme-ligand complexes is the ability to capture the same complex under different crystallization conditions, providing a more comprehensive understanding of the protein's conformational flexibility. For the CYP199A4-4-propylbenzoic acid complex, crystals were successfully grown under at least two distinct sets of conditions, leading to the deposition of multiple structures in the Protein Data Bank (PDB), such as 5YQA and 7R8S. nih.govproteopedia.orgproteopedia.org This achievement underscores the robustness of the crystallization protocols developed and allows for a comparative analysis of the enzyme's active site in different crystal packing environments.

Furthermore, the methodological approach extends to the crystallization of engineered protein variants to probe the intricacies of ligand binding. For instance, the F298V mutant of CYP199A4 was co-crystallized with this compound, leading to the high-resolution structure 7UDF. nih.gov This demonstrates a sophisticated strategy where site-directed mutagenesis is combined with advanced crystallization and structural analysis to dissect the contribution of individual amino acid residues to ligand orientation and enzyme function. The ability to crystallize these mutant-ligand complexes is a testament to the advancements in protein engineering and crystallization methodologies.

The detailed research findings from these crystallographic studies are summarized in the tables below, providing a snapshot of the specific conditions that led to the successful structural determination of the CYP199A4-4-propylbenzoic acid complex.

Table 1: Crystallization Conditions for CYP199A4 with this compound

| Parameter | Condition 1 (PDB: 5YQA) | Condition 2 (PDB: 7R8S) |

|---|---|---|

| Method | Sitting-drop vapor diffusion nih.gov | Hanging-drop vapor diffusion nih.gov |

| Protein Concentration | ~30 mg/mL nih.gov | 30-40 mg/mL nih.gov |

| Ligand Preparation | Protein solution saturated with this compound nih.gov | 1 or 5 mM this compound added to protein from a stock solution nih.gov |

| Reservoir Solution | 0.25 M NaCl, 1.5 M (NH4)2SO4, 0.1 M Bis-Tris, pH 8.0 nih.govproteopedia.org | 0.2 M Magnesium acetate (B1210297) tetrahydrate, 20-23% w/v PEG 3350, 0.1 M Bis-Tris, pH 5.25-5.5 nih.govproteopedia.org |

| Temperature | 20 °C nih.gov | 16 °C nih.gov |

| Cryoprotectant | 20% v/v glycerol (B35011) nih.gov | Parabar 10312 (Paratone-N) or NVH immersion oil nih.gov |

Table 2: X-ray Diffraction Data for CYP199A4-4-Propylbenzoic Acid Complex

| PDB ID | Resolution (Å) | Space Group | Mutant |

|---|---|---|---|

| 5YQA | Not specified in provided context | P 21 21 21 proteopedia.org | Wild-type nih.gov |

| 7R8S | 1.37 proteopedia.org | P 1 21 1 proteopedia.org | Wild-type nih.gov |

| 7UDF | 1.54 nih.gov | P 21 nih.gov | F298V nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxybenzoic acid |

| 4-Hydroxybenzoic acid |

| 4-Ethylbenzoic acid |

| 4-Cyclopropylbenzoic acid |

| 4-n-Butylbenzoic acid |

| 4-Isobutylbenzoic acid |

| 4-n-Heptylbenzoic acid |

| 4-Propionylbenzoic acid |

| 4-(2-Oxopropyl)-benzoic acid |

| 4-(2-Hydroxypropanoyl)benzoic acid |

| 4-(1-Hydroxy-2-oxopropyl)benzoic acid |

| 4-Acetylbenzoic acid |

| 4-Vinylbenzoic acid |

| 4-Methylthiobenzoic acid |

| 4-Ethylthiobenzoic acid |

| 4-Methylaminobenzoic acid |

| 4-Dimethylaminobenzoic acid |

| 4-Ethylaminobenzoic acid |

| 4-Diethylaminobenzoic acid |

| 3,4-Ethylenedioxybenzoic acid |

| 4-Cyclohexylbenzoic acid |

| 4-Phenylbenzoic acid |

| 4-Benzylbenzoic acid |

| 4-Phenoxybenzoic acid |

| 4-Benzoylbenzoic acid |

| 4-(3'-Methoxyphenyl)benzoic acid |

| Ethanol |

| Glycerol |

| Sodium chloride |

| Ammonium sulfate |

| Magnesium acetate |

| Polyethylene (B3416737) glycol 3350 |

Q & A

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer: Perform meta-analysis of literature data, noting experimental variables (e.g., solvent grade, temperature calibration). Reproduce conflicting studies with standardized protocols. Use cluster analysis to identify outlier methodologies .

Q. What role does this compound play in metabolic pathway engineering, and how can its production be scaled in bioreactors?

- Methodological Answer: As a precursor for parabens or liquid crystals, microbial pathways (e.g., E. coli shikimate pathway) can be engineered. Fed-batch fermentation with real-time pH control and dissolved oxygen monitoring maximizes titers. Metabolomic profiling identifies bottlenecks .

Q. How can crystallography studies improve the formulation of this compound in solid dosage forms?

Q. What statistical approaches are recommended for handling clustered data in toxicity studies involving this compound?

- Methodological Answer: Use mixed-effects models to account for nested data (e.g., repeated measurements across cell lines). Bootstrap resampling validates confidence intervals. Sensitivity analysis identifies covariates (e.g., cell passage number) affecting outcomes .

Methodological Notes

- Data Validation: Cross-reference NMR and HPLC results with NIST Standard Reference Data to ensure accuracy.

- Collaborative Research: Engage with platforms like ResearchGate or domain-specific forums to troubleshoot methodological inconsistencies .

- Ethical Compliance: For biological studies, adhere to institutional review protocols for cell line sourcing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.